
GW7604
Vue d'ensemble
Description
Il s'agit d'un modulateur sélectif des récepteurs aux œstrogènes (SERM) et il a été étudié pour son utilisation potentielle dans le traitement du cancer du sein positif aux récepteurs aux œstrogènes . GW7604 est connu pour sa forte affinité pour les récepteurs aux œstrogènes et sa capacité à inhiber la croissance des cellules tumorales positives aux récepteurs aux œstrogènes .
Applications De Recherche Scientifique
GW7604 has several scientific research applications, including:
Chemistry: This compound is used as a model compound to study the coordination chemistry of platinum complexes.
Medicine: this compound is studied for its potential use in treating estrogen receptor-positive breast cancer. .
Mécanisme D'action
Target of Action
GW7604, also known as (E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid, is primarily targeted towards the Estrogen Receptor (ER) . The ER plays a crucial role in the growth and development of certain types of cancer, particularly breast cancer .
Mode of Action
This compound interacts with its target, the ER, by binding to it . It shows high affinity to both ERα and ERβ . This interaction results in changes in the cellular activity, particularly in the expression of certain genes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Transforming Growth Factor α (TGFα) gene pathway . This compound inhibits the induction of TGFα in a concentration-related manner . This pathway plays a significant role in cell growth and proliferation.
Pharmacokinetics
It’s known that this compound is the presumed metabolite of gw5638 , suggesting that it may be produced in the body following the administration of GW5638.
Result of Action
The binding of this compound to the ER leads to changes in the cellular activity. Specifically, it inhibits the growth-promoting action of estradiol in both ECC-1 and MCF-7 cells .
Action Environment
The action of this compound can be influenced by the cellular environment. For instance, it accumulates in ER-positive MCF-7 cells primarily via cytosolic vesicles, while it is only marginally taken up in ER-negative SKBr3 cells . This suggests that the presence and density of ER in the cells can significantly influence the action, efficacy, and stability of this compound.
Analyse Biochimique
Biochemical Properties
GW7604 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to have high affinity to estrogen receptors (ERα and ERβ) without mediating agonistic or ER downregulating properties .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to accumulate in estrogen receptor-positive MCF-7 cells primarily via cytosolic vesicles .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound has been found to interact with the DNA (empty plasmid pSport1) .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound show changes. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. Specific details about these interactions and any effects on metabolic flux or metabolite levels are not mentioned in the available literature .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Specific details about any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not mentioned in the available literature .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not mentioned in the available literature
Méthodes De Préparation
GW7604 peut être synthétisé par une série de réactions chimiques à partir du (Z)-4-hydroxytamoxifène. La voie de synthèse implique l'estérification de l'acide (E/Z)-3-(4-((E)-1-(4-hydroxyphényl)-2-phénylbut-1-ényl)phényl)acrylique avec des alcénols de différentes longueurs . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter le processus d'estérification. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles similaires mais optimisées pour des rendements et une pureté plus élevés .
Analyse Des Réactions Chimiques
GW7604 subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former divers produits d'oxydation. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction de this compound peuvent conduire à la formation de dérivés réduits. Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs courants comprennent les halogènes et les nucléophiles.
Coordination : this compound peut former des complexes de coordination avec des métaux tels que le platine.
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés.
4. Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Médecine : this compound est étudié pour son utilisation potentielle dans le traitement du cancer du sein positif aux récepteurs aux œstrogènes. .
5. Mécanisme d'action
This compound exerce ses effets en se liant aux récepteurs aux œstrogènes, en particulier le récepteur aux œstrogènes alpha et le récepteur aux œstrogènes bêta . Lors de la liaison, this compound inhibe l'activation des récepteurs aux œstrogènes et empêche la transcription des gènes sensibles aux œstrogènes. Cela conduit à l'inhibition de la prolifération cellulaire dans les cellules tumorales positives aux récepteurs aux œstrogènes . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation des récepteurs aux œstrogènes et le gène du facteur de croissance transformant alpha (TGFα) .
Comparaison Avec Des Composés Similaires
GW7604 est similaire à d'autres modulateurs sélectifs des récepteurs aux œstrogènes tels que le (Z)-4-hydroxytamoxifène et le raloxifène. This compound possède des propriétés uniques qui le distinguent de ces composés :
Affinité de liaison : This compound a une affinité de liaison plus élevée pour les récepteurs aux œstrogènes que le (Z)-4-hydroxytamoxifène.
Mécanisme d'action : Contrairement au (Z)-4-hydroxytamoxifène, qui peut avoir des effets œstrogéniques partiels, this compound agit comme un antagoniste pur sans activité œstrogénique.
Des composés similaires comprennent :
- (Z)-4-Hydroxytamoxifène
- Raloxifène
- Fulvestrant
- GW5638
Ces composés partagent des mécanismes d'action similaires mais diffèrent dans leurs affinités de liaison, leur sélectivité et leurs applications thérapeutiques.
Propriétés
IUPAC Name |
(E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O3/c1-2-23(19-6-4-3-5-7-19)25(21-13-15-22(26)16-14-21)20-11-8-18(9-12-20)10-17-24(27)28/h3-17,26H,2H2,1H3,(H,27,28)/b17-10+,25-23+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVIEONTACSLJA-YGCRUXFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC=C(C=C2)O)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195611-82-6 | |
| Record name | GW 7604 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195611826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


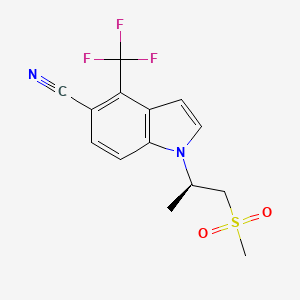



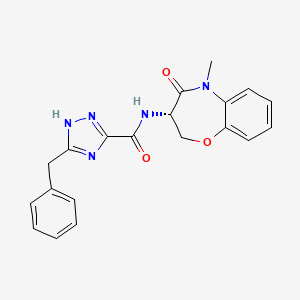
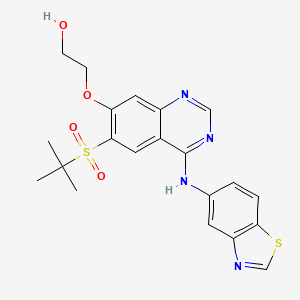
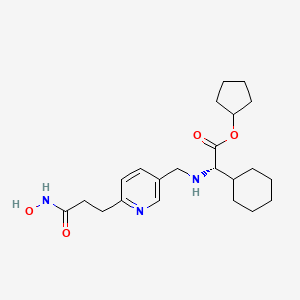
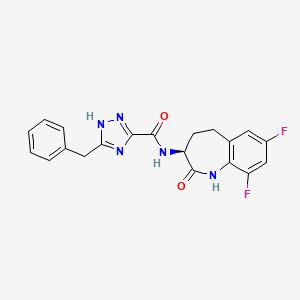
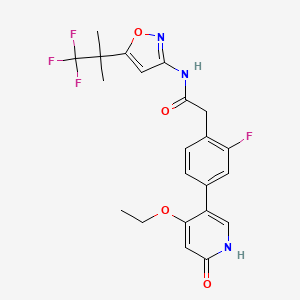
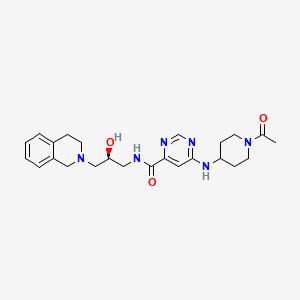
![N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride](/img/structure/B607830.png)
